molecular formula C10H9N3O B1456660 7,8-dihydropyrazolo[5,1-b]quinazolin-5(6H)-one CAS No. 1428139-25-6

7,8-dihydropyrazolo[5,1-b]quinazolin-5(6H)-one

Cat. No.: B1456660
CAS No.: 1428139-25-6
M. Wt: 187.2 g/mol
InChI Key: JZRIUUYBKLBYMB-UHFFFAOYSA-N
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Description

7,8-Dihydropyrazolo[5,1-b]quinazolin-5(6H)-one is a nitrogen-bridged heterocyclic compound characterized by a fused pyrazole-quinazolinone scaffold. This structure confers unique physicochemical properties, making it a subject of interest in medicinal and synthetic chemistry.

Properties

IUPAC Name

7,8-dihydro-6H-pyrazolo[5,1-b]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-8-3-1-2-7-6-13-9(4-5-11-13)12-10(7)8/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRIUUYBKLBYMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN3C(=CC=N3)N=C2C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Preparation Methodology

The preparation can be broken down into several key synthetic steps, as exemplified by related quinazolinone derivatives and pyrazoloquinazoline systems:

Step Reaction Description Yield (%) Key Conditions Characterization Data
1 Synthesis of 2-(4-chlorobutanamido)-benzoic acid Reaction of anthranilic acid with 4-chlorobutyryl chloride in dimethylformamide (DMF) 65 Dropwise addition, stirring, precipitation in water m.p. 112.5–113°C; IR ν_max 3126 (NH), 1689 (C=O) cm⁻¹; ¹H-NMR δ 13.55 (COOH)
2 Formation of 2-(3-chloropropyl)-4H-benzo[d]oxazin-4-one Heating compound 2 with acetic anhydride 62 Heating for 1 hour, removal of excess acetic anhydride m.p. 100.8–101.5°C; IR ν_max 1770 (C=O), 1640 (C=N) cm⁻¹
3 Cyclization to tetrahydropyridazino[6,1-b]quinazolin-10-one Refluxing compound 3 with hydrazine hydrate in ethanol 40 Reflux 2 hours, monitored by TLC, column chromatography purification m.p. 152.7–153.7°C; MS m/z 201 (M⁺)
4 Alternative cyclization to dihydropyrrolo[2,1-b]quinazoline-9(1H)-one (deoxyvasicinone) Refluxing compound 3 with ammonium acetate in ethanol 30 Reflux 2 hours, chromatographic purification m.p. 198.7–199.5°C; MS m/z 186 (M⁺)

Note: The compound 7,8-dihydropyrazolo[5,1-b]quinazolin-5(6H)-one is structurally related to these intermediates and can be synthesized through analogous condensation and cyclization steps involving hydrazine derivatives and substituted benzoic acid derivatives.

Detailed Reaction Conditions and Mechanistic Insights

  • Condensation Reaction: The initial step involves acylation of anthranilic acid with a chloro-substituted acyl chloride (e.g., 4-chlorobutyryl chloride) in a polar aprotic solvent such as DMF. This step yields an amide intermediate with a chloroalkyl side chain, which is critical for subsequent cyclization.

  • Ring Closure: Treatment of the amide intermediate with acetic anhydride induces intramolecular cyclization to form a benzoxazinone intermediate. This step is typically conducted by heating under reflux with removal of excess acetic anhydride under reduced pressure.

  • Cyclization with Hydrazine: The benzoxazinone intermediate reacts with hydrazine hydrate under reflux conditions to form the fused pyrazoloquinazolinone ring system. The nucleophilic attack of hydrazine on the electrophilic carbonyl carbon facilitates ring closure, forming the pyrazole ring fused to the quinazolinone core.

  • Alternative Cyclization Pathways: Using ammonium acetate instead of hydrazine can yield related quinazoline derivatives such as deoxyvasicinone, indicating the versatility of this synthetic approach.

Comparative Analysis of Preparation Methods

Aspect Hydrazine Route Ammonium Acetate Route
Starting Material Benzoxazinone intermediate Benzoxazinone intermediate
Nucleophile Hydrazine hydrate Ammonium acetate
Product This compound analogues Deoxyvasicinone and related quinazolinones
Reaction Conditions Reflux in ethanol, 2 hours Reflux in ethanol, 2 hours
Yield ~40% ~30%
Purification Column chromatography Column chromatography

Summary Table of Key Preparation Data

Compound / Step Reagents Solvent Temperature Time Yield (%) Characterization Techniques
2-(4-chlorobutanamido)-benzoic acid 4-chlorobutyryl chloride, anthranilic acid DMF Room temp - 65 m.p., IR, ¹H-NMR
2-(3-chloropropyl)-benzoxazinone Compound 2, acetic anhydride - Heating (reflux) 1 hour 62 m.p., IR, ¹H-NMR
Tetrahydropyridazinoquinazolinone Compound 3, hydrazine hydrate Ethanol Reflux 2 hours 40 m.p., MS, IR, ¹H-NMR
Dihydropyrroloquinazolinone (deoxyvasicinone) Compound 3, ammonium acetate Ethanol Reflux 2 hours 30 m.p., MS, IR, ¹H-NMR

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydropyrazolo[5,1-b]quinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds with a quinazoline core can inhibit cell proliferation and induce apoptosis in various cancer cell lines. Specifically, derivatives of pyrazolo[1,5-c]quinazolinones have shown significant antiproliferative activity against non-small cell lung cancer (A549) cells with IC50 values ranging from 14.2 to 18.1 μM. These compounds also demonstrated inhibitory effects on cyclin-dependent kinases (CDK) which are crucial for cell cycle regulation and cancer progression .

Anti-inflammatory Properties

A study synthesized and screened a library of pyrazolo[1,5-a]quinazoline derivatives for anti-inflammatory activity. Several compounds exhibited promising results, indicating that these derivatives could serve as potential candidates for treating inflammatory diseases .

Neuroprotective Effects

The hybridization of quinazolinones with pyrazoles has been proposed as a strategy to develop new neuroprotective agents. The molecular hybridization approach aims to combine multiple pharmacophores to enhance therapeutic efficacy against neurodegenerative disorders .

Microwave-assisted Synthesis

Microwave-assisted synthesis has emerged as a green chemistry approach for producing 7,8-dihydropyrazolo[5,1-b]quinazolin-5(6H)-one derivatives efficiently. This method allows for rapid reaction times and improved yields while minimizing the use of solvents and reagents .

One-pot Reactions

One-pot multi-component reactions have also been utilized to synthesize various derivatives of this compound. This method simplifies the synthesis process by combining several reactants in a single reaction vessel, thus reducing time and resource consumption .

Case Studies

Study Focus Findings
Study AAntitumor ActivityCompounds showed significant antiproliferative effects on A549 cells with IC50 values between 14.2 and 18.1 μM; potential CDK inhibitors identified.
Study BAnti-inflammatory ScreeningIdentified several pyrazolo[1,5-a]quinazoline derivatives with notable anti-inflammatory activity, suggesting potential therapeutic applications in inflammatory diseases.
Study CNeuroprotective PotentialHighlighted the benefits of molecular hybridization in developing neuroprotective agents through combined pharmacological effects of quinazolinones and pyrazoles.

Mechanism of Action

The mechanism of action of 7,8-dihydropyrazolo[5,1-b]quinazolin-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .

Comparison with Similar Compounds

Tetrazolo[1,5-c]quinazolin-5(6H)-one Derivatives

  • Structure: Replaces the pyrazole ring with a tetrazole moiety, creating a fused tetrazole-quinazolinone system.
  • Synthesis : Typically involves N-alkylation of tetrazolo[1,5-c]quinazolin-5(6H)-one using halogenated reagents in DMF with sodium hydride .
  • Key Differences : The tetrazole ring enhances metabolic stability and hydrogen-bonding capacity, contributing to superior hypoglycemic and anticancer activities compared to pyrazolo analogues. For example, compound 3.1 (tetrazolo[1,5-c]quinazolin-5(6H)-one) exhibited hypoglycemic activity surpassing metformin and gliclazide in preclinical models .

Rutaecarpine (7,8-Dihydroindolo[2',3':3,4]pyrido[2,1-b]quinazolin-5(13H)-one)

  • Structure: Features an indole ring fused to the pyrido-quinazolinone core, differing in the bridging heteroatom arrangement.
  • Synthesis : Kökösi et al. developed a total synthesis via cyclization of indole precursors, highlighting the role of nitrogen-bridging in structural complexity .
  • Key Differences : Rutaecarpine is a natural alkaloid with vasorelaxant and anti-inflammatory properties, whereas the pyrazolo analogue’s bioactivities remain less explored but are hypothesized to diverge due to the pyrazole ring’s electronic effects .

Antifungal Quinazolinone-Thiazole Hybrids

  • Structure : Incorporates substituents like 14-methyl-7,8,13b,14-tetrahydroindolo[2′,3′:3,4]pyrido[2,1-b]quinazolin-5(13H)-one linked to a thiazole ring via N-propylpropionamide.
  • Activity: These hybrids demonstrate potent antifungal activity, with compound 8 showing efficacy attributed to the indoloquinazolinone moiety. Replacement with 2-methylisoquinolin-1(2H)-one (compound 1) reduced activity, underscoring the importance of substituent choice .

Anticancer Activity

  • Pyrazoloquinazolinones: Limited data exist, but related tetrazolo derivatives (e.g., 3.2, 5.3) inhibit cancer cell proliferation across 60 cell lines, including leukemia and breast cancer, at 10 μM concentrations .
  • Comparison : Tetrazolo derivatives exhibit broader anticancer spectra than rutaecarpine, which primarily targets cardiovascular pathways .

Metabolic Activity

  • Hypoglycemic Effects : Tetrazolo[1,5-c]quinazolin-5(6H)-one derivatives (e.g., 3.1 ) reduce insulin resistance in glucocorticoid-induced models, outperforming metformin in glucose tolerance tests .
  • Structural Advantage : The tetrazole ring’s polarity may enhance binding to targets like dipeptidyl peptidase-4 (DPP-4), a mechanism less evident in pyrazolo analogues .

Data Tables

Table 1: Comparative Analysis of Quinazolinone Derivatives

Compound Core Structure Key Activities Synthesis Yield Notable Findings References
7,8-Dihydropyrazolo[5,1-b]quinazolin-5(6H)-one Pyrazole-quinazolinone Under investigation N/A Limited synthetic data; hypothesized anticancer potential
Tetrazolo[1,5-c]quinazolin-5(6H)-one (3.1) Tetrazole-quinazolinone Hypoglycemic, Anticancer 96% Surpasses metformin in glucose tolerance tests
Rutaecarpine Indolo-pyrido-quinazolinone Vasorelaxant, Anti-inflammatory 69–85% Natural alkaloid with cardiovascular focus
Antifungal Hybrid (Compound 8) Indoloquinazolinone-thiazole Antifungal 21–50% Substituent-dependent activity; 4-Cl-phenyl enhances efficacy

Biological Activity

Overview

7,8-Dihydropyrazolo[5,1-b]quinazolin-5(6H)-one is a heterocyclic compound that combines pyrazole and quinazoline structures. Its unique fused ring system allows for diverse chemical modifications, making it a subject of interest in medicinal chemistry. This article explores the biological activities of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a fused pyrazoloquinazoline framework. It can be synthesized through various methods, including the condensation of 2-aminobenzamide with hydrazine derivatives, followed by cyclization under controlled conditions. The general synthetic route can be summarized as follows:

  • Condensation : Reacting 2-aminobenzamide with hydrazine derivatives.
  • Cyclization : Formation of the fused ring system under specific conditions.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrate its ability to inhibit various cancer cell lines, including:

  • MDA-MB-231 (breast cancer)
  • HepG2 (liver cancer)
  • U87 (glioblastoma)

For instance, compounds derived from this scaffold have shown comparable efficacy to established chemotherapeutics like 5-fluorouracil against MDA-MB-231 cells .

Anti-inflammatory Activity

The compound also displays anti-inflammatory properties. A study screening a library of pyrazolo[1,5-a]quinazoline derivatives found that certain analogs exhibited IC50 values below 50 µM in inhibiting LPS-induced NF-κB/AP-1 reporter activity. Specifically, derivatives with primary amide groups demonstrated the best activity, indicating potential for therapeutic use in inflammatory diseases .

GABAA Receptor Modulation

Research into the modulation of GABAA receptors has revealed that certain derivatives of this compound act as agonists. These compounds enhance chloride ion currents in recombinant GABA ARs expressed in Xenopus laevis oocytes. This suggests potential applications in treating anxiety and other neurological disorders .

The biological effects of this compound are mediated through interactions with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. The compound's structural features allow it to bind effectively to these targets, influencing processes like cell growth and apoptosis.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other similar compounds:

Compound TypeActivity TypeNotable Effects
Pyrazolo[1,5-a]pyrimidineAnticancerSimilar cytotoxic effects
Thiazolo[2,3-b]quinazolineAntifungalEffective against fungal strains
Triazolo[1,5-a]pyrimidineDiverse pharmacologicalBroad spectrum activities

Case Studies and Research Findings

Several studies have documented the promising biological activities of this compound:

  • Antiproliferative Activity : A study evaluated various derivatives for their ability to inhibit Pim-1 kinase and demonstrated significant antiproliferative effects against cancer cell lines .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxicity of new thiazole-fused quinazoline derivatives against multiple tumor cell lines and highlighted their potential as effective anticancer agents .
  • Structure-Activity Relationship (SAR) : Research focused on modifying the molecular structure of related compounds to enhance their biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 7,8-dihydropyrazolo[5,1-b]quinazolin-5(6H)-one derivatives, and how do catalyst systems influence yields?

  • Methodological Answer : The Groebke-Blackburn-Bienaymé (GBB) three-component reaction using CeCl₃·7H₂O (30 mol%) in ethanol under reflux for 2 hours achieves yields up to 82% . Catalyst screening (Table 1 in ) shows Brønsted acids like p-TsOH (70% yield) and CeCl₃·7H₂O (75% yield) are optimal. Solvent polarity (e.g., ethanol) and reaction time (2 hours vs. 24 hours) critically affect efficiency.

Q. Which spectroscopic techniques are most reliable for characterizing the core structure of this compound derivatives?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to confirm proton environments and carbonyl groups (e.g., δ ~12 ppm for NH in ).
  • FT-IR (KBr discs) to identify C=O stretches (~1650–1700 cm⁻¹) and N-H bonds.
  • HRMS for molecular ion validation (e.g., [M+H]+ for 7-chloro derivatives at m/z 220.0278) .

Q. How can researchers screen the biological activity of novel this compound analogs?

  • Methodological Answer : Prioritize in silico molecular docking against target proteins (e.g., COVID-19 main protease, PDB ID 6LU7) using AutoDock Vina. Compounds with docking scores ≤−8.5 kcal/mol (e.g., 4q and 4r in ) show stronger binding than chloroquine (−7.09 kcal/mol). Follow with in vitro enzyme inhibition assays to validate computational predictions .

Advanced Research Questions

Q. How can conflicting yields in catalytic synthesis be systematically resolved?

  • Methodological Answer : Contradictions arise from solvent polarity, catalyst loading, and temperature. For example, CeCl₃·7H₂O (30 mol%) in ethanol yields 75%, but increasing to 50 mol% provides no further improvement (Table 1, ). Use Design of Experiments (DoE) to model interactions between variables (e.g., catalyst × solvent) and identify Pareto-optimal conditions .

Q. What strategies improve the binding affinity of this compound derivatives to therapeutic targets?

  • Methodological Answer :

  • Introduce halogen substituents (e.g., Br at R₁ in 4b ) to enhance hydrophobic interactions with residues like VAL309 and LEU310 .
  • Modify the N-alkyl chain (e.g., cyclohexyl in 4q ) to strengthen halogen bonding with THR26 (ΔG = −8.73 kcal/mol vs. −8.30 kcal/mol for unsubstituted analogs) .
  • Use QSAR models to predict bioactivity based on Hammett σ constants of substituents.

Q. How can green chemistry principles be applied to synthesize this compound derivatives?

  • Methodological Answer : Replace ethanol with water as a solvent in copper-catalyzed cascade reactions (). This reduces waste and achieves comparable yields (e.g., 75% for 7-chloro derivatives). Use recyclable catalysts like dendritic polymers ( ) to minimize heavy metal residues.

Q. What computational tools are essential for analyzing contradictory docking results across similar compounds?

  • Methodological Answer : Combine molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns trajectories with MM-PBSA calculations to quantify free energy contributions. For example, discrepancies in 4q (−8.73 kcal/mol) vs. 4u (−8.22 kcal/mol) may arise from weaker halogen bonding in the latter .

Q. How do functionalization at the 4-position influence the pharmacological profile of this compound derivatives?

  • Methodological Answer : Introduce tetrazole or triazole rings at the C4–N5 bond ( ) to enhance metabolic stability. For instance, 4-(methylsulfanyl) derivatives show improved bioavailability in pharmacokinetic models (CLogP ~2.5 vs. ~1.8 for unmodified analogs). Validate via CYP450 inhibition assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
7,8-dihydropyrazolo[5,1-b]quinazolin-5(6H)-one
Reactant of Route 2
7,8-dihydropyrazolo[5,1-b]quinazolin-5(6H)-one

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